molecular formula C22H25N5O B11000100 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11000100
M. Wt: 375.5 g/mol
InChI Key: XCJMAJXSDKXGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Dimethylamino Propyl Group: The 3-(dimethylamino)propyl group is introduced via nucleophilic substitution reactions, often using 3-(dimethylamino)propyl chloride.

    Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-2-carboxamide
  • N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-3-carboxamide
  • N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-4-carboxamide

Uniqueness

The uniqueness of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and the presence of both benzimidazole and indole moieties. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H25N5O/c1-25(2)11-6-12-27-15-23-18-14-17(9-10-20(18)27)24-22(28)21-13-16-7-4-5-8-19(16)26(21)3/h4-5,7-10,13-15H,6,11-12H2,1-3H3,(H,24,28)

InChI Key

XCJMAJXSDKXGSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.